1-(2-(3-羟基-4-(4-苯基-1H-吡唑-3-基)苯氧基)乙基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

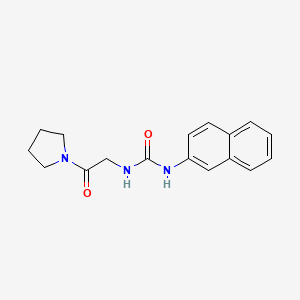

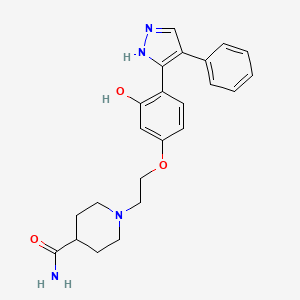

This compound, also known by its PubChem CID 135652670, is a complex organic molecule with the molecular formula C23H26N4O3 . It is characterized by a pyrazole core, which is a five-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A structure-activity-relationship study suggests that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for certain biological activities .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a phenyl group at one end and a piperidine ring at the other end . The pyrazole ring is further substituted with a hydroxy group at the 3-position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrazole derivatives are known to undergo a variety of chemical reactions. These can include reactions with α,β-ethylenic ketones having a leaving group to form pyrazolines, which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis

This compound has a molecular weight of 406.5 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . Its rotatable bond count is 7 . The topological polar surface area is 105 Ų .科学研究应用

微波辅助乙基 1-苯基-5-羟基-1H-吡唑-4-羧酸酯的直接酰胺化: 本研究讨论了使用微波辅助处理,利用乙基 5-羟基-1-苯基-1H-吡唑-4-羧酸酯生成相应的羧酰胺的方法。该方法具有相关性,因为它涉及与查询化学物质结构相似的化合物 (Milošević 等人,2015 年)。

甘氨酸转运蛋白 1 抑制剂的鉴定: 在这项研究中,与查询化学物质结构相关的化合物被确定为一种有效且可口服的甘氨酸转运蛋白 1 (GlyT1) 抑制剂,展示了其在中枢神经系统治疗背景下的潜在应用 (Yamamoto 等人,2016 年)。

异环化学中的氰基乙酰胺对肿瘤和抗氧化活性: 本研究探讨了使用氰基乙酰胺合成各种杂环化合物,包括与查询化学物质结构相关的衍生物,并评估了它们的抗肿瘤和抗氧化活性 (Bialy 和 Gouda,2011 年)。

吡唑衍生物作为大麻素受体拮抗剂的构效关系: 本研究调查了吡唑衍生物作为大麻素受体拮抗剂,提供了对与查询化学物质相似的化合物的化学相互作用和潜在治疗应用的见解 (Lan 等人,1999 年)。

新型异噁唑啉和异噁唑的合成: 本文详细介绍了从化合物(包括与查询化学物质结构相关的化合物)合成异噁唑啉和异噁唑,表明了在药物化学中的潜在应用 (Rahmouni 等人,2014 年)。

未来方向

属性

IUPAC Name |

1-[2-[3-hydroxy-4-(4-phenyl-1H-pyrazol-5-yl)phenoxy]ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c24-23(29)17-8-10-27(11-9-17)12-13-30-18-6-7-19(21(28)14-18)22-20(15-25-26-22)16-4-2-1-3-5-16/h1-7,14-15,17,28H,8-13H2,(H2,24,29)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIQTHALSLWYHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide](/img/structure/B611862.png)